molecular formula C16H14ClN5S B2751890 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine CAS No. 478047-24-4

1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B2751890
CAS No.: 478047-24-4
M. Wt: 343.83
InChI Key: ASZGWQKWZMJJHK-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-b]pyridine core substituted with a 2-chloro-1,3-thiazole methyl group at the 1-position, a pyrrol-1-yl group at the 3-position, and methyl groups at the 4- and 6-positions.

Properties

IUPAC Name

2-chloro-5-[(4,6-dimethyl-3-pyrrol-1-ylpyrazolo[3,4-b]pyridin-1-yl)methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5S/c1-10-7-11(2)19-14-13(10)15(21-5-3-4-6-21)20-22(14)9-12-8-18-16(17)23-12/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZGWQKWZMJJHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=NN2CC3=CN=C(S3)Cl)N4C=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine (CAS No. 478047-24-4) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H14ClN5S
  • Molecular Weight : 343.83 g/mol
  • Boiling Point : Approximately 561.1 °C (predicted)
  • Density : 1.46 g/cm³ (predicted)
  • pKa : 3.19 (predicted) .

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, leading to significant pharmacological effects:

  • Antitumor Activity : The compound has shown promising results in inhibiting cancer cell proliferation. For instance, it has been associated with inducing apoptosis in cancer cells and inhibiting key signaling pathways involved in tumor growth.
  • Antiviral Properties : Research indicates that derivatives of this compound exhibit antiviral activities against several viruses, including herpes simplex virus type 1 (HSV-1) and hepatitis A virus (HAV) .
  • Enzyme Inhibition : The compound has demonstrated inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK9, which plays a crucial role in regulating the cell cycle and transcription .

Antitumor Activity

A study conducted by Xia et al. highlighted the compound's effectiveness against various cancer cell lines, reporting an IC50 value of approximately 26 µM for significant cell apoptosis . Additional research indicated that related pyrazole compounds exhibited IC50 values ranging from 0.04 to 0.67 µM against K562 and UO-31 cancer cell lines .

CompoundCell LineIC50 (µM)Mechanism
Compound AK5620.04Apoptosis induction
Compound BUO-310.67CDK inhibition
Target CompoundA54926Apoptosis induction

Antiviral Activity

The antiviral potential of the compound was assessed against HSV-1 and HAV-MBB, showcasing its capacity to inhibit viral replication effectively . This suggests a broader application in treating viral infections.

Case Studies

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives similar to the target compound:

  • Inhibition of Cancer Cell Growth : In a comprehensive study by Insuasty et al., various substituted pyrazole derivatives were synthesized and evaluated for their anticancer properties. The most potent compounds exhibited GI50 values below 11 µM across multiple cancer cell lines .
  • Multicomponent Reactions : A review summarized advancements in multicomponent synthesis leading to biologically active pyrazole derivatives with diverse activities including anti-inflammatory and antimicrobial effects .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazolo[3,4-b]pyridine derivatives. Research indicates that compounds within this class exhibit significant antibacterial and antifungal activity. For instance, derivatives similar to 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine have been tested against various bacterial strains including Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting growth and viability .

Antitumor Activity

The compound's potential as an antitumor agent has also been explored. In vitro studies have shown that it can inhibit the proliferation of human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The mechanism of action appears to involve apoptosis induction and cell cycle arrest . Comparative studies with established chemotherapeutics like Doxorubicin indicate that these compounds could serve as effective alternatives or adjuncts in cancer therapy.

Case Study 1: Antimicrobial Efficacy

A recent study synthesized several pyrazolo[3,4-b]pyridine derivatives and evaluated their antimicrobial efficacy using the disc diffusion method. Among the synthesized compounds, those structurally related to 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine exhibited significant activity against both Gram-positive and Gram-negative bacteria. The results indicated a clear structure–activity relationship where modifications to the thiazole ring influenced potency .

Case Study 2: Antitumor Activity Assessment

In another study focusing on antitumor activity, derivatives were screened against various cancer cell lines. The results showed that certain modifications enhanced cytotoxicity compared to standard treatments. For instance, compounds with additional methyl groups on the pyrazolo ring demonstrated increased efficacy against HepG2 cells due to enhanced lipophilicity facilitating better membrane penetration .

Comparison with Similar Compounds

Structural Analogues and Substituent Analysis

Key structural analogs include:

Methyl {4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}methylcarbamate (Evidenced in multiple patents): Substituents: 2-fluorobenzyl group at the 1-position, amino and carbamate groups on the pyrimidine ring. Applications: Patented for its crystalline forms and purification processes, suggesting pharmaceutical relevance .

BAY 41-2272 (3-(4-amino-5-cyclopropylpyrimidin-2-yl)-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine): Substituents: 2-fluorobenzyl group at the 1-position, cyclopropylpyrimidine at the 3-position. Applications: Potent sGC stimulator used in treating pulmonary hypertension .

2-[4,6-Dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetonitrile (CAS 478047-23-3) :

  • Substituents: Acetonitrile group at the 1-position, pyrrol-1-yl at the 3-position.
  • Applications: Intermediate in synthetic routes, highlighting structural flexibility of the pyrazolo-pyridine scaffold .

Table 1: Structural and Functional Comparison
Compound Key Substituents Therapeutic Area Key Findings
Target Compound 2-Chloro-thiazole methyl, 4,6-dimethyl, pyrrol-1-yl Undisclosed (Hypothesized: sGC) Unique thiazole moiety may enhance lipophilicity and target binding
Methyl Carbamate Derivative (Patent) 2-Fluorobenzyl, amino, carbamate Antiproliferative/Cardiovascular Patented for polymorphic forms and improved purification processes
BAY 41-2272 2-Fluorobenzyl, cyclopropylpyrimidine Cardiovascular Clinically validated sGC stimulator; activates NO-sGC pathway
CAS 478047-23-3 Acetonitrile, pyrrol-1-yl Synthetic Intermediate Demonstrates scaffold versatility for derivatization

Patent and Industrial Relevance

  • Methyl Carbamate Derivatives : Multiple patents emphasize crystalline form optimization and purification methods, indicating industrial focus on stability and manufacturability .
  • Thiazole-Containing Analogs : While less prevalent in the provided evidence, the thiazole moiety’s presence in CAS 478047-23-3 suggests exploratory interest in heterocyclic diversification for intellectual property expansion .

Q & A

Q. Advanced

  • 2D NMR (HSQC, HMBC) : Correlate proton and carbon signals to distinguish isomers .
  • X-ray crystallography : Resolve ambiguity via single-crystal structure determination .
  • Dynamic NMR : Analyze temperature-dependent shifts to identify rotamers .

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